An In-depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid for Advanced Research and Development
An In-depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-Formyl-4-isopropoxyphenylboronic acid, a versatile trifunctional building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties, safety protocols, and field-proven applications, offering expert insights into its utility in modern organic synthesis and medicinal chemistry.
Core Molecular and Physical Properties
3-Formyl-4-isopropoxyphenylboronic acid is a substituted aromatic boronic acid featuring a formyl (aldehyde) group at the 3-position and an isopropoxy group at the 4-position of the phenyl ring. This unique arrangement of functional groups imparts a valuable combination of reactivity and structural diversity, making it a sought-after reagent in the synthesis of complex organic molecules.[1]
Structural and Chemical Identity
The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for procurement, cataloging, and regulatory compliance.
| Property | Value |
| CAS Number | 1072952-00-1 |
| Molecular Formula | C₁₀H₁₃BO₄ |
| Molecular Weight | 208.02 g/mol |
| Linear Formula | (CH₃)₂CHOC₆H₃(CHO)B(OH)₂ |
| SMILES | CC(C)Oc1ccc(cc1C=O)B(O)O |
| InChI Key | MFWMHBLPARKSLU-UHFFFAOYSA-N |
Physicochemical Characteristics
The physical properties of 3-Formyl-4-isopropoxyphenylboronic acid are critical for its handling, reaction setup, and purification. The presence of the polar formyl and boronic acid groups, combined with the more nonpolar isopropoxy group, results in a compound with moderate polarity.
| Property | Value/Information |
| Appearance | White to off-white powder or crystalline solid. |
| Melting Point | 98-102 °C |
| Boiling Point | Data not available; boronic acids often decompose at elevated temperatures before boiling. |
| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[] Specific quantitative solubility data for this compound in various solvents is not widely published, but it is expected to be soluble in solvents such as methanol, ethanol, DMSO, and DMF. |
| Stability | Stable under recommended storage conditions. However, like many boronic acids, it can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or in the presence of certain metals.[1] It is also known that formylphenylboronic acids can form dimers or cyclic trimeric anhydrides.[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.5-10.5 ppm), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.3-1.5 ppm). The protons of the boronic acid hydroxyl groups may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the isopropoxy group.
-
¹¹B NMR: This technique is particularly useful for studying the coordination state of the boron atom and can be used to monitor reactions involving the boronic acid moiety.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the boronic acid (broad band around 3200-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching of the isopropoxy group.[3][6][]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
3-Formyl-4-isopropoxyphenylboronic acid is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
-
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Key Applications in Research and Development
The trifunctional nature of 3-Formyl-4-isopropoxyphenylboronic acid makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and materials science sectors.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8][9][10][11] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields.[12] The presence of the formyl and isopropoxy groups on the phenyl ring of this reagent allows for the synthesis of highly functionalized biaryl compounds, which are common motifs in biologically active molecules.[13][14]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Biologically Active Molecules
While specific, named examples of drugs synthesized using 3-Formyl-4-isopropoxyphenylboronic acid are not prevalent in publicly accessible literature, its structural motifs are highly relevant to medicinal chemistry. Arylpropionic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] The isopropoxy group present in this reagent is a common feature in many pharmaceutical compounds. The formyl group provides a versatile handle for further chemical transformations, such as reductive amination to introduce diverse amine functionalities, or oxidation to a carboxylic acid. Boronic acids themselves are increasingly being incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, such as those found in carbohydrates and some enzyme active sites. This has led to the development of boronic acid-based drugs for various therapeutic areas, including oncology and infectious diseases.
Experimental Protocols
The following sections provide generalized, yet detailed, protocols for the synthesis of the title compound and its application in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of 3-Formyl-4-isopropoxyphenylboronic Acid
A plausible synthetic route involves the ortho-formylation of 4-isopropoxybromobenzene followed by a lithium-halogen exchange and subsequent borylation.
Diagram of the Synthetic Pathway:
Caption: A potential synthetic route to the title compound.
Step-by-Step Protocol:
-
Ortho-formylation:
-
Dissolve 4-isopropoxybromobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of s-butyllithium in cyclohexane dropwise, followed by the addition of TMEDA.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-bromo-5-isopropoxybenzaldehyde.
-
-
Borylation:
-
Dissolve the purified 2-bromo-5-isopropoxybenzaldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes.
-
Add triisopropyl borate dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
-
Quench the reaction by adding an aqueous solution of HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-Formyl-4-isopropoxyphenylboronic acid.
-
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction using 3-Formyl-4-isopropoxyphenylboronic acid with an aryl halide.
Diagram of the Suzuki-Miyaura Reaction Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), 3-Formyl-4-isopropoxyphenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Add an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Conclusion
3-Formyl-4-isopropoxyphenylboronic acid stands out as a highly functionalized and versatile building block in modern organic synthesis. Its unique combination of a reactive boronic acid moiety for cross-coupling reactions, a modifiable formyl group, and a drug-like isopropoxy substituent makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its physicochemical properties, coupled with meticulous handling and optimized reaction protocols, will enable researchers to fully exploit its potential in the creation of novel and complex molecular architectures.
References
A comprehensive list of references will be compiled based on the final selection of cited materials.
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- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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